Synthesis Selectivity: Palladium-Catalyzed Formation Favors Indenone Over Indenol by 6.5:1
In the palladium-catalyzed reaction of (PhCH₂PPh₃)₂[Pd(6-formyl-2,3,4-trimethoxyphenyl)Cl(μ-Cl)]₂ with diphenylacetylene, 4,5,6-trimethoxy-2,3-diphenylindenone is formed in a 6.5:1 ratio over the corresponding indenol byproduct [1]. This intrinsic chemoselectivity provides a synthetic advantage: the indenone product is the dominant species under standard conditions, simplifying purification relative to less selective routes. When the alkyne is changed to dimethyl acetylenedicarboxylate, the product distribution shifts entirely to 4,5,6-trimethoxy-2,3-bis(methoxycarbonyl)indenone, demonstrating tunable selectivity dependent on alkyne electronics.
| Evidence Dimension | Product distribution ratio (indenone vs. indenol) in Pd-catalyzed cyclization |
|---|---|
| Target Compound Data | 6.5 (indenone) |
| Comparator Or Baseline | 1 (indenol byproduct) in the same reaction mixture |
| Quantified Difference | 6.5:1 indenone:indenol selectivity |
| Conditions | Reaction of (PhCH₂PPh₃)₂[Pd(6-formyl-2,3,4-trimethoxyphenyl)Cl(μ-Cl)]₂ (1) with PhC≡CPh at room temperature under inert atmosphere |
Why This Matters
For procurement of the indenone in high purity, this intrinsic reaction selectivity reduces the cost and effort of separating the indenol byproduct compared to less selective synthetic methods.
- [1] Palladium-Assisted Formation of Carbon−Carbon Bonds. 6. Study of the Reactivity of (o-Formylaryl)- or (o-Acetylaryl)palladium Complexes with Alkynes. Synthesis of Indenones and Indenols. Organometallics 1996, 15, 2958–2967. DOI: 10.1021/om960203p. View Source
